REACTION_CXSMILES
|
O.O.O.O.O.O.[F:7][B-:8]([F:11])([F:10])[F:9].[F:12][B-:13]([F:16])([F:15])[F:14].[Fe+2:17]>ClCCl>[F:7][B-:8]([F:11])([F:10])[F:9].[F:12][B-:13]([F:16])([F:15])[F:14].[Fe+2:17] |f:0.1.2.3.4.5.6.7.8,10.11.12|
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Name
|
|
Quantity
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4.9 mg
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.F[B-](F)(F)F.F[B-](F)(F)F.[Fe+2]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
within 18 hours
|
Duration
|
18 h
|
Name
|
|
Type
|
|
Smiles
|
F[B-](F)(F)F.F[B-](F)(F)F.[Fe+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |